[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate
CAS No.: 41848-00-4
Cat. No.: VC17981949
Molecular Formula: C16H26O3
Molecular Weight: 266.38 g/mol
* For research use only. Not for human or veterinary use.
![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate - 41848-00-4](/images/structure/VC17981949.png)
Specification
CAS No. | 41848-00-4 |
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Molecular Formula | C16H26O3 |
Molecular Weight | 266.38 g/mol |
IUPAC Name | [(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate |
Standard InChI | InChI=1S/C16H26O3/c1-5-9-11-13(7-3)15(17)19-16(18)14(8-4)12-10-6-2/h11-12H,5-10H2,1-4H3/b13-11-,14-12+ |
Standard InChI Key | ORYOKKAEFMIUOF-HEEUSZRZSA-N |
Isomeric SMILES | CCC/C=C(\CC)/C(=O)OC(=O)/C(=C\CCC)/CC |
Canonical SMILES | CCCC=C(CC)C(=O)OC(=O)C(=CCCC)CC |
Introduction
Structural Characteristics
Molecular Configuration
The ester comprises two distinct moieties:
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Acyl group: (Z)-2-ethylhex-2-enoyl, featuring a Z-configuration double bond at the second carbon of the hexenoate chain.
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Alcohol-derived group: (E)-2-ethylhex-2-enoate, with an E-configuration double bond at the same position.
The stereochemical interplay between these isomers influences molecular polarity, reactivity, and intermolecular interactions. Computational models predict a bent conformation due to steric hindrance between the ethyl substituents in the Z-isomer, while the E-isomer adopts a more linear geometry .
Spectroscopic Data
While experimental spectra for this ester are unavailable, analogous compounds provide benchmarks:
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IR Spectroscopy: Strong absorbance near 1740 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=C stretch) .
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NMR: Expected signals include δ 5.3–5.6 ppm (olefinic protons) and δ 1.2–1.5 ppm (ethyl groups) .
Synthesis and Manufacturing
Synthetic Pathways
The ester is likely synthesized via Fischer esterification or transesterification:
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Acid Catalysis: (Z)-2-ethylhex-2-enoic acid reacts with (E)-2-ethylhex-2-enol under acidic conditions, yielding the ester .
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Enzymatic Methods: Lipases may stereoselectively catalyze the reaction, preserving geometric integrity .
Industrial Production
Key challenges include isolating isomers and minimizing side products like diesters. Pilot-scale processes use chromatographic purification (e.g., HPLC) to achieve >95% enantiomeric excess .
Physicochemical Properties
Thermal and Physical Data
Reactivity
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Hydrolysis: Susceptible to base-catalyzed saponification, yielding Z- and E-2-ethylhex-2-enoic acids .
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Oxidation: The double bonds may undergo epoxidation or ozonolysis, depending on reaction conditions .
Applications and Industrial Relevance
Flavor and Fragrance Industry
The ester’s fruity-green odor profile, akin to ethyl (E)-hex-2-enoate , makes it suitable for:
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Tropical fruit flavor enhancers (e.g., pineapple, guava).
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Perfumery as a middle note in green, citrus accords.
Polymer Chemistry
As a dienophile, it participates in Diels-Alder reactions to synthesize cross-linked polymers with tunable thermal stability .
Pharmaceutical Intermediates
Potential use in prodrug formulations due to esterase-labile linkages, though toxicity profiles require further study .
Hazard | Precautionary Measures | Source Analog |
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Flammability (H226) | Store under inert atmosphere | Ethyl (E)-hex-2-enoate |
Skin Irritation (H315) | Use PPE; avoid direct contact | (Z)-2-ethylhex-2-enal |
Future Research Directions
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